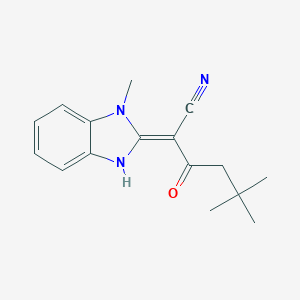
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile, also known as DMBOH, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile binds to copper ions through the benzimidazole moiety, forming a stable complex. The complex can emit fluorescence upon excitation with light, allowing for the detection and imaging of copper ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has a high selectivity for copper ions over other metal ions, such as iron and zinc.
Biochemical and Physiological Effects
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell cultures and has potential as a non-invasive tool for studying copper ion dynamics in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has several advantages for lab experiments, including its high selectivity for copper ions, low toxicity, and ability to detect copper ions in living cells. However, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has limitations, such as its limited selectivity for other metal ions and potential interference with other fluorescent probes.
Zukünftige Richtungen
For (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile research include the development of new fluorescent probes with improved selectivity for copper ions, the study of copper ion dynamics in neurodegenerative diseases, and the application of (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile in other biological systems. Additionally, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile could potentially be used for the development of new therapeutics for copper-related diseases.
Synthesemethoden
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can be synthesized through a reaction between 3-methyl-1H-benzimidazole-2-carbaldehyde and 5,5-dimethyl-3-oxohexanenitrile in the presence of a base catalyst. The reaction produces (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile as a yellow solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has potential applications in scientific research as a fluorescent probe for detecting and imaging metal ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has been shown to selectively bind to copper ions and can be used to detect copper ions in living cells. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can also be used to study the role of copper ions in biological processes, such as neurodegenerative diseases.
Eigenschaften
Produktname |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
|---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)9-14(20)11(10-17)15-18-12-7-5-6-8-13(12)19(15)4/h5-8,18H,9H2,1-4H3/b15-11+ |
InChI-Schlüssel |
IDVQCMSCXKJXSR-RVDMUPIBSA-N |
Isomerische SMILES |
CC(C)(C)CC(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Kanonische SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

